molecular formula C22H17N3O2 B15156848 2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile

2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile

Cat. No.: B15156848
M. Wt: 355.4 g/mol
InChI Key: PLCQFKBSQBOOOY-UHFFFAOYSA-N
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Description

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is a complex organic compound with the molecular formula C22H17N3O2 It is characterized by its unique structure, which includes two oxazoline rings fused to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile typically involves the reaction of indene derivatives with oxazoline precursors under specific conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry of the product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazoline derivatives, primary amines, and substituted nitriles, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. Additionally, its nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is unique due to its specific stereochemistry and the presence of two oxazoline rings, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric catalysis .

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-bis(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile

InChI

InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2

InChI Key

PLCQFKBSQBOOOY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56

Origin of Product

United States

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